Cas no 1938-32-5 (5-(Chloromethyl)-6-propylbenzod1,3dioxole)
5-(Chloromethyl)-6-propylbenzod1,3dioxole Chemical and Physical Properties
Names and Identifiers
-
- 5-(chloromethyl)-6-propyl-1,3-benzodioxole
- 1,3-benzodioxole, 5-(chloromethyl)-6-propyl-
- 217-715-0
- 5-chloromethyl-6-propyl-1,3-benzodioxole
- Toluene, .alpha.-chloro-4,5-(methylenedioxy)-2-propyl-
- ACETANILIDE,4-DIVINYLSULFAMOYL-
- CHLOROMETHYLDIHYDROSAFROLE
- 3,4-Methylenedioxy-6-propyl-alpha-chlorotoluene
- DTXSID8062070
- Toluene, alpha-chloro-4,5-(methylenedioxy)-2-propyl-
- AI3-16019
- 6-propyl-5-chloromethyl-1,3-benzodioxole
- 5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole
- SCHEMBL9148130
- 1938-32-5
- NS00026313
- KK69BL3V3G
- EINECS 217-715-0
- 5-(Chloromethyl)-6-propylbenzod1,3dioxole
-
- Inchi: 1S/C11H13ClO2/c1-2-3-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-5H,2-3,6-7H2,1H3
- InChI Key: HERYYLFZPLNJDW-UHFFFAOYSA-N
- SMILES: ClCC1C=C2C(=CC=1CCC)OCO2
Computed Properties
- Exact Mass: 212.06049
- Monoisotopic Mass: 212.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5A^2
- XLogP3: 3.5
Experimental Properties
- Density: 1.197
- Boiling Point: 97 °C
- Flash Point: 112.5°C
- Refractive Index: 1.547
- PSA: 18.46
5-(Chloromethyl)-6-propylbenzod1,3dioxole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C449885-2.5mg |
5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole |
1938-32-5 | 2.5mg |
$201.00 | 2023-05-18 | ||
| TRC | C449885-5mg |
5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole |
1938-32-5 | 5mg |
$374.00 | 2023-05-18 | ||
| TRC | C449885-10mg |
5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole |
1938-32-5 | 10mg |
$712.00 | 2023-05-18 | ||
| TRC | C449885-25mg |
5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole |
1938-32-5 | 25mg |
$ 1200.00 | 2023-09-08 |
5-(Chloromethyl)-6-propylbenzod1,3dioxole Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 5-(Chloromethyl)-6-propylbenzod1,3dioxole
Introduction to 5-(Chloromethyl)-6-propylbenzodioxole (CAS No. 1938-32-5)
5-(Chloromethyl)-6-propylbenzodioxole, with the chemical formula C₁₁H₁₃ClO₂, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic compound belongs to the benzodioxole class, characterized by its oxygen-containing bridge between two aromatic rings. The presence of a chloromethyl substituent at the 5-position and a propyl group at the 6-position imparts unique reactivity and potential applications in synthetic chemistry and drug development.
The compound's molecular structure, featuring a benzene ring fused with an oxygen-containing dioxylic moiety, makes it a versatile intermediate in organic synthesis. The chloromethyl group (-CH₂Cl) is particularly noteworthy, as it serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity has been exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The propyl group contributes to the compound's lipophilicity, influencing its solubility and permeability across biological membranes. This characteristic is particularly relevant in pharmaceutical applications, where membrane permeability is a critical factor in drug bioavailability. The combination of these structural features makes 5-(Chloromethyl)-6-propylbenzodioxole a valuable building block in medicinal chemistry.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing more intricate molecular architectures. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional substituents at various positions of the benzodioxole core. These modifications have led to the discovery of novel compounds with enhanced pharmacological properties.
In the context of drug discovery, 5-(Chloromethyl)-6-propylbenzodioxole has been investigated for its potential role as an intermediate in the synthesis of bioactive molecules. Studies have demonstrated its utility in generating derivatives with antimicrobial and anti-inflammatory activities. The chloromethyl group allows for facile functionalization, enabling the creation of libraries of compounds for high-throughput screening.
One particularly intriguing application lies in its use as a precursor for benzodioxole-based scaffolds, which are prevalent in various therapeutic classes. For example, derivatives of this compound have been explored as potential kinase inhibitors, given the importance of kinases in numerous disease pathways. The structural flexibility offered by the propyl group and the reactive nature of the chloromethyl moiety make it an attractive candidate for further derivatization.
The synthesis of 5-(Chloromethyl)-6-propylbenzodioxole typically involves multi-step organic transformations, starting from commercially available aromatic precursors. One common approach involves the Friedel-Crafts alkylation followed by oxidation and chlorination steps to introduce the desired substituents. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
The compound's behavior under various reaction conditions has been extensively studied to optimize its synthetic utility. For instance, solvent effects on nucleophilic substitution reactions have been examined to maximize yield and minimize side products. Additionally, ligand design for transition-metal catalysts has been refined to enhance reaction rates and selectivity.
From a computational chemistry perspective, molecular modeling studies have provided insights into the interactions between 5-(Chloromethyl)-6-propylbenzodioxole and biological targets. These studies help predict binding affinities and identify key residues involved in receptor-ligand interactions. Such information is invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
The environmental impact of synthesizing and handling this compound has also been considered. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, reducing waste and hazardous byproducts. For example, catalytic methods that minimize solvent use have been explored as alternatives to traditional batch processes.
In conclusion,5-(Chloromethyl)-6-propylbenzodioxole (CAS No. 1938-32-5) represents a fascinating compound with diverse applications in pharmaceutical research and chemical synthesis. Its unique structural features, coupled with recent advancements in synthetic methodologies, make it a promising candidate for further exploration in drug development. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping future therapeutic strategies.
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